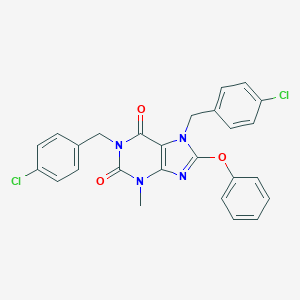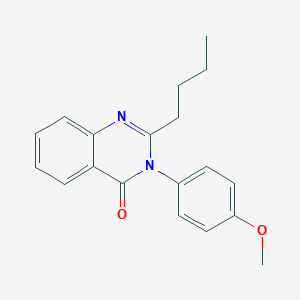![molecular formula C25H21ClN2O4 B295524 4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295524.png)
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPPB and has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Mécanisme D'action
CPPB has been found to act as a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes, including pain modulation and inflammation. By blocking the activity of this receptor, CPPB may have potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
Studies have shown that CPPB can have a variety of biochemical and physiological effects, including reducing pain and inflammation, modulating immune cell activity, and affecting the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
CPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, as well as its ability to be easily synthesized and purified. However, limitations of CPPB include its potential off-target effects and the need for further studies to fully elucidate its mechanism of action.
Orientations Futures
There are several potential future directions for research on CPPB, including further studies on its mechanism of action, its potential therapeutic applications in various disease states, and the development of new analogs with improved properties. Additionally, CPPB may have potential applications in the development of new diagnostic tools for various diseases.
Méthodes De Synthèse
CPPB can be synthesized using a variety of methods, including the reaction of 5-chloro-2-(3-phenoxypropoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
CPPB has been used in a variety of scientific research applications, including studies on the role of the cannabinoid system in pain modulation, the effects of inflammation on the central nervous system, and the potential use of CPPB as a therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C25H21ClN2O4 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
(4E)-4-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-12-13-23(32-15-7-14-31-21-10-5-2-6-11-21)18(16-19)17-22-24(29)27-28(25(22)30)20-8-3-1-4-9-20/h1-6,8-13,16-17H,7,14-15H2,(H,27,29)/b22-17+ |
Clé InChI |
BUYCAJNFWMFHDV-OQKWZONESA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)




![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
